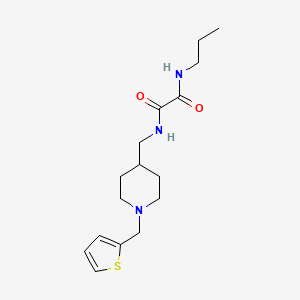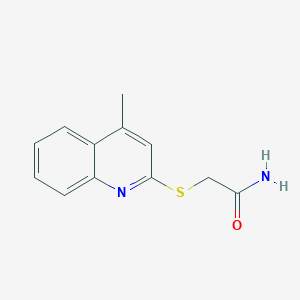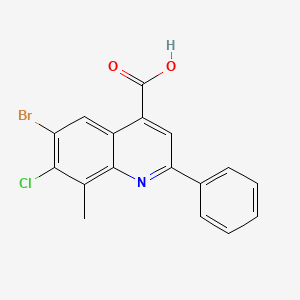
6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the quinoline ring, along with a phenyl group and a carboxylic acid functional group. It has a molecular formula of C17H11BrClNO2 and a molecular weight of 376.64 g/mol . Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the construction of quinoline rings. This method typically involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .
Another approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic or basic conditions . The reaction conditions for these syntheses can vary, but they generally require elevated temperatures and the use of catalysts to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
化学反応の分析
Types of Reactions
6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid functional group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or alkylating agents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Reagents such as boronic acids or esters, along with palladium catalysts, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activities, such as anticancer, antibacterial, and antiviral properties.
Biological Studies: It is used as a probe in biological studies to investigate the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules and materials.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or modulation of biological processes . For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial and antibacterial activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Quinoline-4-carboxylic acid: A simpler derivative with similar biological activities.
Uniqueness
6-Bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid is unique due to the presence of multiple substituents on the quinoline ring, which can enhance its biological activities and provide opportunities for further functionalization .
特性
IUPAC Name |
6-bromo-7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO2/c1-9-15(19)13(18)7-11-12(17(21)22)8-14(20-16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFECUCRWOSPRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1Cl)Br)C(=CC(=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2851603.png)
![N-(4-cyanophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2851605.png)
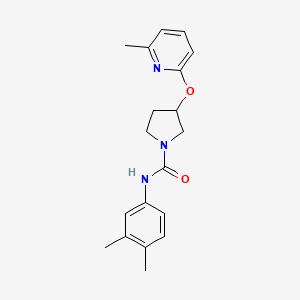
![ethyl 4-[6-(thiolan-3-yloxy)pyridine-3-amido]piperidine-1-carboxylate](/img/structure/B2851607.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2851609.png)
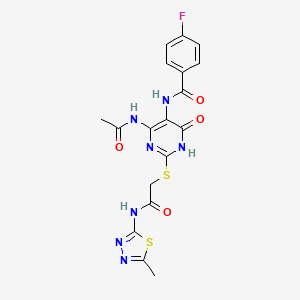
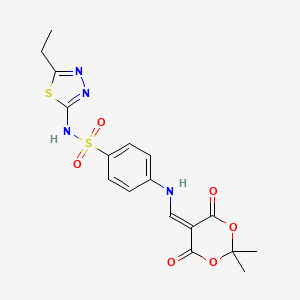
![ethyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2851614.png)
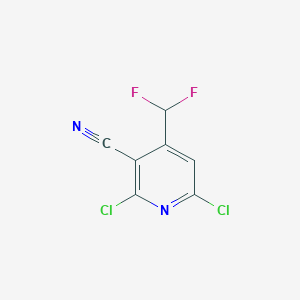
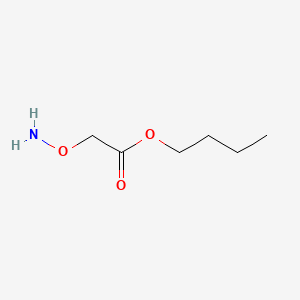
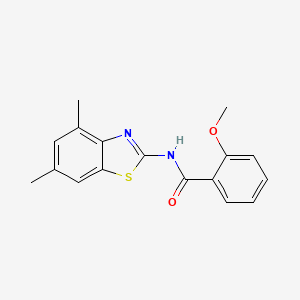
acetate](/img/structure/B2851621.png)
